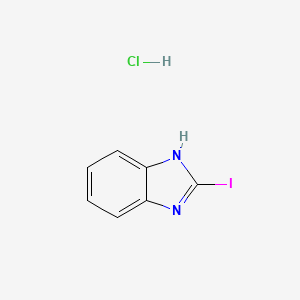

2-Iodo-1H-benzoimidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-1H-benzoimidazole hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The presence of iodine in the 2-position of the benzimidazole ring and the hydrochloride salt form makes this compound unique. It is often used in various scientific research applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1H-benzoimidazole hydrochloride typically involves the iodination of benzimidazole. One common method includes the reaction of benzimidazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other suitable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Iodo-1H-benzoimidazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-benzoimidazole, while oxidation with hydrogen peroxide could lead to the formation of benzimidazole derivatives with altered oxidation states.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including 2-Iodo-1H-benzoimidazole hydrochloride, have shown significant antimicrobial properties. Research indicates that compounds with the benzimidazole structure exhibit activity against a range of bacteria and fungi:

- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .

- Case Studies : A study highlighted that specific benzimidazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL against various Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-Iodo-1H-benzoimidazole | 12.5 - 25 | Staphylococcus aureus, E. coli |

| Benzimidazole Derivative X | 32 | S. epidermidis, B. cepacia |

Anti-inflammatory Properties

Research has demonstrated that benzimidazole derivatives can also exhibit anti-inflammatory effects:

- Inflammation Inhibition : Compounds derived from benzimidazole have been reported to inhibit key inflammatory mediators such as COX and LOX enzymes, which play crucial roles in the inflammatory response .

- Experimental Findings : In vivo studies indicated that certain derivatives showed up to 55% inhibition of inflammation compared to standard anti-inflammatory drugs like diclofenac .

| Compound | Inhibition (%) | Standard Comparison |

|---|---|---|

| 2-Iodo-1H-benzoimidazole | 55 | Diclofenac (65.4%) |

| Benzimidazole Derivative Y | 72 | Indomethacin (75%) |

Antiparasitic Applications

The antiparasitic potential of benzimidazole derivatives is well-documented, particularly against helminthic infections:

- Anthelmintic Activity : Compounds such as this compound have been studied for their ability to interfere with tubulin polymerization in parasites, leading to effective treatment outcomes against infections like Trichinella spiralis .

- Comparative Efficacy : In vitro tests have shown that certain derivatives outperform traditional anthelmintics like albendazole and ivermectin in efficacy against muscle larvae .

| Compound | Efficacy (%) | Tested Concentration (mg/mL) |

|---|---|---|

| 2-Iodo-1H-benzoimidazole | 90 | 100 |

| Albendazole | Moderate | Variable |

Other Notable Applications

In addition to the above applications, benzimidazole derivatives are being explored for their potential roles in:

- Anticancer Research : Some studies suggest that these compounds may possess anticancer properties by inducing apoptosis in cancer cells .

- Neuropharmacology : There is emerging interest in the anticonvulsant and antidepressant properties of certain benzimidazole derivatives, indicating a broader scope for therapeutic use .

Mecanismo De Acción

The mechanism of action of 2-Iodo-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. The iodine atom in the 2-position can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-1H-benzoimidazole hydrochloride

- 2-Bromo-1H-benzoimidazole hydrochloride

- 2-Fluoro-1H-benzoimidazole hydrochloride

Uniqueness

2-Iodo-1H-benzoimidazole hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher polarizability compared to chlorine, bromine, and fluorine make it more reactive in certain chemical reactions. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Actividad Biológica

2-Iodo-1H-benzoimidazole hydrochloride is a derivative of benzoimidazole known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including bacterial infections and cancer. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its benzoimidazole core with an iodine substituent at the 2-position. The presence of the iodine atom enhances its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoimidazole derivatives, including this compound. Research has demonstrated significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | 3.9 - 7.8 µg/mL |

| Mycobacterium smegmatis | < 1 µg/mL |

| Candida albicans | 3.9 - 7.8 µg/mL |

These findings suggest that this compound exhibits potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that benzoimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific derivatives have shown promising results against breast and lung cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to targets such as (p)ppGpp synthetases, which are crucial in bacterial persistence and resistance pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study specifically noted that this compound had a significant effect on biofilm formation in Staphylococcus aureus, indicating its potential use in treating biofilm-associated infections .

- Anticancer Research : In vitro studies on lung cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, with apoptotic markers observed under microscopy. These findings support the compound's role as an anticancer agent .

Propiedades

IUPAC Name |

2-iodo-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOINOLOPNYCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.